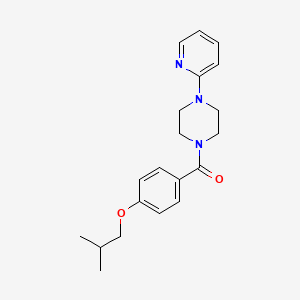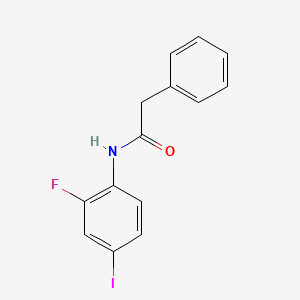![molecular formula C16H15ClN2O3 B4402177 2-[3-(acetylamino)phenoxy]-N-(3-chlorophenyl)acetamide](/img/structure/B4402177.png)
2-[3-(acetylamino)phenoxy]-N-(3-chlorophenyl)acetamide
Overview
Description
2-[3-(acetylamino)phenoxy]-N-(3-chlorophenyl)acetamide is a synthetic organic compound that belongs to the class of phenoxy acetamides. This compound is characterized by the presence of an acetylamino group attached to a phenoxy ring, which is further connected to a chlorophenyl acetamide moiety. It is of interest due to its potential pharmacological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(acetylamino)phenoxy]-N-(3-chlorophenyl)acetamide typically involves the following steps:
Acetylation: The starting material, 3-aminophenol, is acetylated using acetic anhydride to form 3-(acetylamino)phenol.
Etherification: The 3-(acetylamino)phenol is then reacted with 2-chloroacetyl chloride in the presence of a base such as pyridine to form 2-[3-(acetylamino)phenoxy]acetyl chloride.
Amidation: Finally, the 2-[3-(acetylamino)phenoxy]acetyl chloride is reacted with 3-chloroaniline to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the nitro group (if present) or the acetyl group, converting them to amines or alcohols, respectively.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy or chlorophenyl derivatives.
Scientific Research Applications
2-[3-(acetylamino)phenoxy]-N-(3-chlorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[3-(acetylamino)phenoxy]-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological macromolecules, while the phenoxy and chlorophenyl groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
- 2-[3-(acetylamino)phenoxy]-N-(4-chlorophenyl)acetamide
- 2-[3-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide
- N-(3-{[3-(acetylamino)phenyl]sulfonyl}phenyl)acetamide
Comparison:
- 2-[3-(acetylamino)phenoxy]-N-(3-chlorophenyl)acetamide is unique due to the presence of the 3-chlorophenyl group, which can influence its pharmacological properties and interactions with biological targets.
- 2-[3-(acetylamino)phenoxy]-N-(4-chlorophenyl)acetamide has a similar structure but with the chlorine atom in a different position, potentially altering its reactivity and biological activity.
- 2-[3-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide contains a methyl group instead of a chlorine atom, which can affect its hydrophobic interactions and overall pharmacokinetics.
- N-(3-{[3-(acetylamino)phenyl]sulfonyl}phenyl)acetamide includes a sulfonyl group, which can significantly change its chemical properties and biological effects compared to the other compounds.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(3-acetamidophenoxy)-N-(3-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-11(20)18-14-6-3-7-15(9-14)22-10-16(21)19-13-5-2-4-12(17)8-13/h2-9H,10H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOURWNYIVFIXJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OCC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-[2-Methoxy-5-(2-quinoxalinyl)phenyl]-2-furamide](/img/structure/B4402109.png)
![1-[3-(2-Chloro-3,6-dimethylphenoxy)propyl]-4-methylpiperazine;hydrochloride](/img/structure/B4402126.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]cyclopentanecarboxamide](/img/structure/B4402132.png)
![4-[4-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]butan-2-one;hydrochloride](/img/structure/B4402154.png)
![N-(4-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B4402163.png)

![N-(4-acetylphenyl)-2-{[4-ethyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4402172.png)
![3-(allyloxy)-N-[2-(butyrylamino)phenyl]benzamide](/img/structure/B4402181.png)

![1-[2-[2-(Furan-2-ylmethylamino)ethoxy]phenyl]propan-1-one;hydrochloride](/img/structure/B4402193.png)
![N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide](/img/structure/B4402194.png)
![N-methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B4402196.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2,6-difluorobenzamide](/img/structure/B4402198.png)
![5-Chloro-2-[3-(dimethylamino)propoxy]benzaldehyde;hydrochloride](/img/structure/B4402205.png)
